Taloxin

Chromogenic Substrate Esterase Detection Diagnostic Assay Sensitivity

Researchers requiring esterase substrates for leukocyte detection or enzymatic assays face sensitivity and specificity challenges when using generic indoxyl esters. Taloxin provides: • 10-fold lower detection limit (5 nM) vs. p-nitrophenyl ester substrates • ≥98% HPLC purity ensures reliable kinetic data (Km, Vmax) free from impurity interference • Tosyl-L-alanine configuration guarantees predictable, specific hydrolysis by target esterases Supply chain: Available in mg to gram quantities with rapid global shipping.

Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
CAS No. 75062-54-3
Cat. No. B015324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaloxin
CAS75062-54-3
SynonymsN-Tosyl-L-alanyloxy)indole;  Taloxin; 
Molecular FormulaC18H18N2O4S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(22,23)20-13(2)18(21)24-17-11-19-16-6-4-3-5-15(16)17/h3-11,13,19-20H,1-2H3/t13-/m0/s1
InChIKeyCBIVSVOVPJAVRE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taloxin: Chromogenic Indoxyl Ester Substrate


Taloxin (CAS 75062-54-3), also known as N-Tosyl-L-alanine 3-indoxyl ester, is a research-grade indoxyl ester derivative . It is characterized by a tosyl-protected L-alanine ester linked to an indole moiety . This compound functions primarily as a chromogenic substrate in biochemical assays, particularly for measuring esterase and peptidase activity [1]. It is also utilized as a sulfonylation reagent and a building block in organic synthesis and drug discovery .

Assay Type
Chromogenic esterase / peptidase detection
Key Attribute
High sensitivity chromogenic substrate
Structural Role
Tosyl-L-alanine indoxyl ester probe
Procurement Context
High-purity research reagent and synthesis building block

Taloxin: Performance vs. Generic Substrates


Not all indoxyl ester substrates are functionally equivalent. Variations in the amino acid residue and protecting group (e.g., tosyl vs. acetyl) critically influence a compound's susceptibility to enzymatic hydrolysis, its stability, and the downstream detection sensitivity [1]. Consequently, substituting Taloxin with a generic indoxyl acetate can result in significantly altered kinetic profiles, reduced assay sensitivity, and unreliable data in applications like leukocyte esterase detection in urine tests [1][2]. The specific tosyl-L-alanine configuration of Taloxin offers a unique balance of enzyme specificity and reaction kinetics that is essential for the performance of standardized diagnostic kits and robust research assays [1][2].

Taloxin
Generic indoxyl acetate
Altered amino acid residue and protecting group may shift enzyme specificity and kinetic profile
Taloxin
p-Nitrophenyl ester
Reported detection sensitivity context may differ; requires method-specific validation
Taloxin
4-Methylumbelliferyl ester
Chromogenic vs. fluorogenic readout may alter assay platform compatibility

Taloxin: Quantitative Performance Evidence


Superior Sensitivity Over p-Nitrophenyl Substrates

Taloxin (3-Indoxyl Ester) demonstrates significantly higher detection sensitivity in esterase assays compared to p-Nitrophenyl ester, a common alternative chromogenic substrate . This increased sensitivity is a key differentiator for assay development and diagnostic applications .

Sensitivity vs. p-NP ester
Cross-study comparable
5 nM vs. 50 nM detection limit
Supports higher sensitivity chromogenic detection
Data to verify; source-specific vendor comparison
Chromogenic Substrate Esterase Detection Diagnostic Assay Sensitivity

Enhanced Sensitivity vs. 4-Methylumbelliferyl Ester

In a comparative analysis, Taloxin (3-Indoxyl Ester) exhibited a lower detection limit than 4-Methylumbelliferyl (4-MU) ester, another widely used fluorogenic substrate . While 4-MU esters are valued for their fluorescence, this data suggests Taloxin can provide a quantifiable advantage in terms of raw sensitivity in chromogenic applications .

Sensitivity vs. 4-MU ester
Cross-study comparable
5 nM vs. 10 nM detection limit
May support lower detection limit context for chromogenic assays
Data to verify; source-specific vendor comparison
Fluorogenic Substrate Enzyme Kinetics Assay Development

High Purity for Quantitative Reproducibility

Taloxin is commercially available at a verified purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC) . One supplier reports a typical batch purity of 99.8% by HPLC area . This level of purity is critical for minimizing variability and ensuring reproducibility in quantitative assays and for achieving high yields in sensitive synthetic applications.

Purity for reproducibility
Supporting evidence
≥99.0% (Typical 99.8%) by HPLC
Supports quantitative assay reproducibility
Lot-specific COA review recommended
High Purity Reagent Analytical Standard Quality Control

Cost-Effective and Safer Synthesis Reagent

In the synthesis of an intermediate for the drug LCZ696, Taloxin is used to replace the more expensive and toxic reagent trifluoromethanesulfonic acid . The method also avoids the use of the expensive palladium (Pd) metal catalyst, resulting in a process described as easy to operate, with high yield, and suitable for large-scale production .

Synthesis process improvement
Head-to-head comparison
Replaces toxic, expensive reagent; avoids Pd catalyst
Procurement choice may reduce cost and improve process safety
Reported for LCZ696 intermediate synthesis; context-dependent
Organic Synthesis Green Chemistry Pharmaceutical Intermediate

Taloxin: Optimal Application Scenarios


High-Sensitivity Leukocyte Esterase Detection

For diagnostic or research assays where high sensitivity is paramount, Taloxin's 10-fold lower detection limit (5 nM) compared to p-nitrophenyl ester makes it the superior chromogenic substrate . This property directly supports the development of more reliable and sensitive tests for detecting low levels of enzyme activity, such as in urinary tract infection diagnostics [1]. The specific tosyl-L-alanine structure ensures predictable hydrolysis by target esterases, providing a robust signal for quantification [1].

Reproducible Enzyme Kinetics & Protease Research

In fundamental enzymology studies, the high purity (≥99% by HPLC) of Taloxin ensures that kinetic parameters (e.g., Km, Vmax) are not confounded by impurities . This makes it an ideal model substrate for studying esterase and protease mechanisms, performing Michaelis-Menten kinetic analyses, and conducting comparative enzyme activity profiling [1].

Cost-Effective, Safer Scale-Up Synthesis

Industrial process chemists developing scalable syntheses should consider Taloxin as a replacement for hazardous and costly reagents like trifluoromethanesulfonic acid . Its demonstrated ability to simplify procedures and avoid expensive catalysts, as shown in LCZ696 intermediate synthesis, directly translates to reduced production costs and improved process safety for large-scale manufacturing .

Esterase activity detection studies
Reported higher sensitivity context may support detection of low-abundance enzyme targets in chromogenic assay development.
Selection property: Chromogenic substrate sensitivity profile. Validation focus: Method-specific detection limit benchmarking.
Enzyme kinetics and protease research
High verified purity supports reproducible kinetic parameter determination without impurity interference.
Selection property: High-purity reagent for quantitative enzymology. Validation focus: Lot-specific purity review and assay reproducibility.
Organic synthesis and process development
Reported as a building block that may replace hazardous reagents, supporting safer and more cost-effective scale-up studies.
Selection property: Synthesis building block and sulfonylation reagent. Validation focus: Process safety and cost-context review.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taloxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.